molecular formula C18H34O6 B12677470 Lauric acid, monoester with glycerol monolactate CAS No. 94279-20-6

Lauric acid, monoester with glycerol monolactate

Cat. No.: B12677470
CAS No.: 94279-20-6
M. Wt: 346.5 g/mol
InChI Key: GMXXXYGGNMBYST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing lauric acid, monoester with glycerol monolactate, is through the direct esterification of lauric acid with glycerol. This reaction typically uses p-toluenesulfonic acid as a catalyst . The reaction conditions involve heating the mixture to a specific temperature to facilitate the esterification process. The kinetic process of this reaction has been systematically studied, and a complete kinetic model has been established .

Industrial Production Methods

In industrial settings, the production of this compound, involves continuous processes to ensure high yield and purity. The esterification reaction is carried out in reactors designed to optimize mass transfer and reaction rates. The use of catalysts such as p-toluenesulfonic acid helps in achieving efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

Lauric acid, monoester with glycerol monolactate, primarily undergoes esterification reactions. It can also participate in hydrolysis and transesterification reactions under specific conditions .

Common Reagents and Conditions

    Esterification: Lauric acid and glycerol with p-toluenesulfonic acid as a catalyst.

    Hydrolysis: Water and acidic or basic conditions.

    Transesterification: Alcohols and a base catalyst.

Major Products Formed

    Esterification: Glycerol monolaurate.

    Hydrolysis: Lauric acid and glycerol.

    Transesterification: Various glycerol esters depending on the alcohol used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauric acid, monoester with glycerol monolactate, stands out due to its combined properties of lauric acid and glycerol monolactate. This combination enhances its antimicrobial efficacy and emulsification properties, making it more effective in various applications compared to its counterparts .

Properties

CAS No.

94279-20-6

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

[1-hydroxy-3-(2-hydroxypropanoyloxy)propan-2-yl] dodecanoate

InChI

InChI=1S/C18H34O6/c1-3-4-5-6-7-8-9-10-11-12-17(21)24-16(13-19)14-23-18(22)15(2)20/h15-16,19-20H,3-14H2,1-2H3

InChI Key

GMXXXYGGNMBYST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CO)COC(=O)C(C)O

Origin of Product

United States

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